N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” is a complex organic compound that features a combination of furan, oxadiazole, indoline, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the indoline sulfonyl group: This step involves sulfonylation of indoline, which can be achieved using sulfonyl chlorides under basic conditions.
Coupling to the benzamide: The final step involves the coupling of the previously synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxadiazole ring would yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications as a drug candidate due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Uniqueness
The uniqueness of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c26-19(22-21-24-23-20(30-21)18-6-3-13-29-18)15-7-9-16(10-8-15)31(27,28)25-12-11-14-4-1-2-5-17(14)25/h1-10,13H,11-12H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWLBIEBBZDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.